N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Overview
Description
“N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a chemical compound with the linear formula C13H11ClN4O2S . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Molecular Structure Analysis
The molecular structure of “N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The compound also contains a sulfonamide group, a pyridine ring, and a chlorophenyl group .Physical and Chemical Properties Analysis
The compound is a pale yellow solid with a melting point of 188–189 °C . Its 1H NMR and 13C NMR spectra have been reported .Scientific Research Applications
Herbicidal Activity
A considerable body of research explores the herbicidal efficacy of compounds structurally related to N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide. These studies highlight the compound's potential in controlling a broad spectrum of vegetation. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share a structural resemblance, have demonstrated excellent herbicidal activity across a range of vegetation at low application rates (Moran, 2003). This suggests the potential of N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide as a potent herbicide.
Antimicrobial and Insecticidal Activities
Another area of research interest is the compound's antimicrobial and insecticidal activities. Novel sulfone derivatives containing the [1,2,4]triazolo[4,3-a]pyridine moiety have shown promising antifungal and insecticidal properties. Specifically, certain derivatives displayed significant inhibition rates against fungal pathogens and high mortality rates against insect pests, indicating the compound's potential as a bioactive agent (Xu et al., 2017).
Synthesis and Chemical Properties
Research has also focused on the synthesis and chemical properties of compounds related to N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide. The exploration of various synthetic routes and modifications aims to enhance the biological properties and applicability of these compounds. For example, the synthesis of 4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-sulfonamide derivatives has been pursued to investigate their biological properties, highlighting the interest in expanding the chemical diversity and potential applications of these compounds (Kolosov et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit antiviral and antimicrobial activities .
Mode of Action
It is suggested that the compound may interact with the amino-acid residue on its surface by interacting with the 1,2,4-triazolo[4,3-a]pyridine ring .
Biochemical Pathways
Similar compounds have been found to exhibit antiviral and antimicrobial activities, suggesting that they may interfere with the replication processes of viruses and bacteria .
Result of Action
Similar compounds have been found to exhibit antiviral and antimicrobial activities, suggesting that they may inhibit the growth of viruses and bacteria .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2S/c1-9-15-16-13-12(3-2-8-18(9)13)21(19,20)17-11-6-4-10(14)5-7-11/h2-8,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAYEZXTALSNSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147563 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine-8-sulfonamide, N-(4-chlorophenyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501147563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-49-3 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine-8-sulfonamide, N-(4-chlorophenyl)-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine-8-sulfonamide, N-(4-chlorophenyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501147563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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